molecular formula C13H18BrN B1289185 1-(3-Bromobenzyl)-4-methylpiperidine CAS No. 891419-08-2

1-(3-Bromobenzyl)-4-methylpiperidine

Cat. No.: B1289185
CAS No.: 891419-08-2
M. Wt: 268.19 g/mol
InChI Key: ZPPMCBFMFIKNOV-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-4-methylpiperidine is a tertiary amine derivative characterized by a piperidine ring substituted with a methyl group at the 4-position and a 3-bromobenzyl group at the 1-position. Its molecular formula is C₁₃H₁₈BrN, with a molecular weight of 268.20 g/mol. This compound has been listed as a discontinued product in some catalogs, suggesting challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c1-11-5-7-15(8-6-11)10-12-3-2-4-13(14)9-12/h2-4,9,11H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPMCBFMFIKNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromobenzyl)-4-methylpiperidine can be synthesized through the reaction of 3-bromobenzyl bromide with 4-methylpiperidine. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, facilitating nucleophilic substitution at the benzyl bromide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .

Industrial Production Methods: While specific industrial production methods for 1-(3-Bromobenzyl)-4-methylpiperidine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the brominated intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromobenzyl)-4-methylpiperidine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the benzyl group can be replaced by various nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom or the piperidine ring, leading to debromination or hydrogenation products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide in acetone or potassium carbonate in dimethylformamide.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: N-oxides or hydroxylated products.

    Reduction: Debrominated or hydrogenated piperidine derivatives.

Scientific Research Applications

1-(3-Bromobenzyl)-4-methylpiperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including ligands for catalysis and materials science.

    Biological Studies: It is employed in studies investigating the interaction of piperidine derivatives with biological targets, such as receptors and enzymes.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzyl)-4-methylpiperidine depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The bromobenzyl group can enhance binding affinity through halogen bonding or hydrophobic interactions, while the piperidine ring provides structural rigidity and electronic properties conducive to biological activity .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Bromine vs. Chlorine : The bromine atom in 1-(3-Bromobenzyl)-4-methylpiperidine increases molecular weight and polarizability compared to chlorine analogs (e.g., 1-(3-Chlorobenzyl)-4-methylpiperidine). This may enhance binding affinity in biological systems or alter catalytic performance in dehydrogenation reactions .
  • Benzyl vs. Benzoyl Groups : The benzyl group (CH₂-C₆H₄Br) in 1-(3-Bromobenzyl)-4-methylpiperidine provides a flexible linker for interactions, whereas the benzoyl group (CO-C₆H₄Br) in 1-(4-Bromobenzoyl)-4-methylpiperidine introduces a ketone moiety, increasing electrophilicity for nucleophilic substitution reactions .

Pharmacological Activity

  • 1-(1-Phenylcyclohexyl)-4-methylpiperidine exhibited lower potency in rotarod ataxia tests (0.05–2.15× PCP) and a narrow therapeutic index, indicating that bulky substituents (e.g., phenylcyclohexyl) reduce efficacy compared to smaller groups like bromobenzyl .

Data Tables

Table 1: Thermal and Catalytic Performance of Piperidine Derivatives in Dehydrogenation

Compound Catalyst Used Temperature (°C) TOF (h⁻¹) Stability (Hours) Key Product
4-Methylpiperidine 3@Al₂O₃-uncal (Ir) 350 9,200 45 4-Methylpyridine
4-Methylpiperidine Pt/C 325 250 7 4-Methyltetrahydropyridine

Table 2: Pharmacological Comparison of Piperidine Derivatives

Compound Ataxia Potency (vs. PCP) Lethality (vs. PCP) Therapeutic Index
1-(1-Phenylcyclohexyl)-4-methylpiperidine 0.05× 1.83× Low
1-[1-(2-Thienyl)-cyclohexyl]-piperidine 2.15× 0.16× High

Biological Activity

1-(3-Bromobenzyl)-4-methylpiperidine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

1-(3-Bromobenzyl)-4-methylpiperidine has the following chemical structure:

  • Molecular Formula : C₁₁H₁₄BrN
  • CAS Number : 891419-08-2

This compound features a piperidine ring substituted with a bromobenzyl group, which is significant for its interaction with biological targets.

The compound exhibits its biological effects primarily through interactions with various receptors and enzymes. Its structural similarity to other piperidine derivatives suggests potential mechanisms include:

  • Receptor Modulation : It may act as an antagonist or agonist at certain neurotransmitter receptors.
  • Enzyme Inhibition : The compound could inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular functions.

Antitumor Activity

Research indicates that derivatives of piperidine, including 1-(3-Bromobenzyl)-4-methylpiperidine, have shown promising antitumor properties. A study demonstrated that piperidine derivatives could induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents .

Table 1: Antitumor Activity of Piperidine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
1-(3-Bromobenzyl)-4-methylpiperidineFaDu (hypopharyngeal)15Apoptosis induction
Reference Drug (Bleomycin)FaDu20DNA damage

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that certain piperidine derivatives possess antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell membranes or inhibiting vital metabolic processes .

Table 2: Antimicrobial Activity of Piperidine Derivatives

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)Mechanism
1-(3-Bromobenzyl)-4-methylpiperidineStaphylococcus aureus32 µg/mLCell membrane disruption
Reference CompoundE. coli64 µg/mLMetabolic inhibition

Case Studies

A notable case study involved the synthesis of various piperidine derivatives, including 1-(3-Bromobenzyl)-4-methylpiperidine, which were tested for their cytotoxic effects against different cancer cell lines. The findings highlighted the compound's ability to induce apoptosis more effectively than standard treatments in some cases .

Another study focused on the antiviral properties of related piperidine compounds against influenza A virus. The results indicated that certain modifications to the piperidine structure could enhance antiviral efficacy, suggesting a pathway for developing new antiviral agents .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 1-(3-Bromobenzyl)-4-methylpiperidine is crucial for evaluating its therapeutic potential. Preliminary studies suggest it has moderate solubility in organic solvents and varying stability under physiological conditions. Toxicological assessments indicate that while lower doses exhibit beneficial effects, higher concentrations may lead to adverse outcomes such as cellular toxicity and metabolic disruption .

Q & A

Q. How can 1-(3-Bromobenzyl)-4-methylpiperidine be synthesized and characterized in a laboratory setting?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, 4-methylpiperidine can react with 3-bromobenzyl bromide under basic conditions (e.g., sodium carbonate) in a polar aprotic solvent like DMF. Characterization is performed via 1H^1H-NMR and 13C^{13}C-NMR to confirm substitution patterns, IR spectroscopy for functional group verification, and mass spectrometry (EI-MS) to validate molecular weight. Recrystallization from methanol or ethanol ensures purity .

Q. What analytical techniques are recommended for quantifying 1-(3-Bromobenzyl)-4-methylpiperidine in complex mixtures?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–260 nm) is effective. A C18 column and mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) optimize separation. LC-MS using electrospray ionization (ESI) in positive ion mode provides additional confirmation via molecular ion peaks and fragmentation patterns .

Q. How should researchers handle and store 1-(3-Bromobenzyl)-4-methylpiperidine to ensure stability?

  • Methodological Answer : Store the compound in airtight containers under inert gas (argon or nitrogen) at 2–8°C. Avoid exposure to moisture and light, as brominated aromatic compounds are prone to hydrolysis and photodegradation. Stability assessments via accelerated aging studies (40°C/75% RH for 1–3 months) can predict shelf-life .

Advanced Research Questions

Q. What strategies are used to resolve contradictions between experimental spectral data and computational predictions for 1-(3-Bromobenzyl)-4-methylpiperidine?

  • Methodological Answer : Discrepancies in NMR chemical shifts or IR stretches may arise from solvent effects or conformational flexibility. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model solvent interactions and optimize geometry. Compare experimental vs. simulated spectra, adjusting for solvent polarity and temperature in computational models .

Q. How can the crystal structure of 1-(3-Bromobenzyl)-4-methylpiperidine be determined, and what challenges arise during refinement?

  • Methodological Answer : X-ray diffraction using single crystals grown via slow evaporation (e.g., methanol/ethyl acetate). SHELXL or SHELXD software refines the structure, but challenges include disorder in the benzyl or piperidine groups. Twinning or weak diffraction may require high-resolution data (≤1.0 Å) and anisotropic displacement parameter (ADP) adjustments .

Q. What methods are employed to study the compound’s structure-activity relationships (SAR) in medicinal chemistry?

  • Methodological Answer : Synthesize derivatives with variations in the bromobenzyl or piperidine moieties (e.g., halogen substitution, alkyl chain elongation). Evaluate biological activity via in vitro assays (e.g., MIC for antibacterial studies). Molecular docking (AutoDock Vina) against target proteins (e.g., bacterial enzymes) identifies critical binding interactions .

Q. How can 1-(3-Bromobenzyl)-4-methylpiperidine be functionalized for advanced applications in drug discovery?

  • Methodological Answer : Palladium-catalyzed cross-coupling (Suzuki-Miyaura) replaces the bromine atom with aryl/heteroaryl groups. Electrophilic substitution on the benzyl ring (e.g., nitration, sulfonation) introduces reactive handles for further derivatization. Monitor reaction progress via TLC and purify intermediates via flash chromatography .

Q. What experimental approaches validate the compound’s mechanism of action in biological systems?

  • Methodological Answer : Radiolabeling (e.g., 14C^{14}C-isotope incorporation) tracks metabolic pathways. Knockout studies in bacterial strains (e.g., E. coli ΔtolC) assess efflux pump involvement. Enzyme inhibition assays (e.g., fluorescence-based) quantify target engagement kinetics .

Compliance and Safety Considerations

Q. What regulatory guidelines govern the use of 1-(3-Bromobenzyl)-4-methylpiperidine in academic research?

  • Methodological Answer : Follow OSHA guidelines for handling brominated compounds (e.g., PPE: nitrile gloves, lab coats). Document waste disposal per EPA regulations (D003 for bromine-containing waste). Maintain SDS records detailing hazards (e.g., acute toxicity, environmental risks) .

Data Interpretation and Reporting

Q. How should researchers address batch-to-batch variability in synthesized 1-(3-Bromobenzyl)-4-methylpiperidine?

  • Methodological Answer :
    Implement QC protocols: 1H^1H-NMR purity checks (>95%), HPLC area normalization, and elemental analysis (C, H, N ±0.4%). Statistical analysis (e.g., ANOVA) identifies significant variability sources (e.g., reaction temperature, reagent stoichiometry) .

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